Micromolar CDK1 Potency: A Controlled Signal-to-Noise Ratio for Mechanistic Studies
CDK1-IN-2 inhibits CDK1 with an IC50 of 5.8 μM in biochemical assays . This represents a 1,000- to 2,000-fold lower potency compared to nanomolar CDK1 inhibitors such as RO-3306 (Ki = 20 nM), NU6102 (IC50 = 9.5 nM), flavopiridol (IC50 <5 nM), and dinaciclib (IC50 = 3 nM) [1][2]. The micromolar potency of CDK1-IN-2, while a limitation for therapeutic applications, provides a controlled pharmacological window that may reduce the likelihood of complete CDK1 saturation and off-target-driven cytotoxicity observed with more potent agents.
| Evidence Dimension | Biochemical CDK1 inhibition potency (IC50/Ki) |
|---|---|
| Target Compound Data | CDK1-IN-2: IC50 = 5.8 μM |
| Comparator Or Baseline | RO-3306: Ki = 20 nM; NU6102: IC50 = 9.5 nM; Flavopiridol: IC50 <5 nM; Dinaciclib: IC50 = 3 nM |
| Quantified Difference | CDK1-IN-2 is 1,290-fold less potent than RO-3306 (5.8 μM vs. 0.0045 μM equivalent), 611-fold less potent than NU6102, and 1,933-fold less potent than dinaciclib. |
| Conditions | Biochemical kinase inhibition assay; specific assay conditions may vary between studies. |
Why This Matters
Investigators requiring partial or graded CDK1 inhibition without complete target saturation may find CDK1-IN-2's micromolar potency advantageous for dissecting dose-response relationships.
- [1] Flavopiridol CDK Inhibitory Activity Table. PMC4187722. View Source
- [2] Dinaciclib (SCH 727965) Pharmacological Profile. ScienceDirect. View Source
